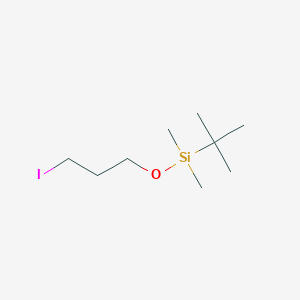![molecular formula C11H7ClO2S2 B115154 4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid CAS No. 149609-86-9](/img/structure/B115154.png)
4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid
Vue d'ensemble
Description
“4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C11H7ClO2S2 . It is used in laboratory settings .
Synthesis Analysis
Thiophene derivatives, such as “4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid”, can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid” consists of a thiophene ring attached to a carboxylic acid group and a chlorophenyl group via a sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, they can undergo direct C-H arylation at C2 when coupled with aryl or heteroaryl bromides . They can also be synthesized from 1,3-diynes through the interaction between elemental sulfur and NaOtBu .Applications De Recherche Scientifique
Genotoxic and Carcinogenic Potentials
4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid, as a thiophene derivative, is noted for its potential implications in genotoxicity and carcinogenicity. Studies have assessed derivatives like 3-aminothiophene for mutagenic and DNA-damaging effects through the Ames test and the Comet assay. These studies aim to establish structure-toxicity relationships and hypothesize pathways leading to toxicological profiles, vital for understanding the broader implications of thiophene derivatives in toxicology and pharmaceuticals (Lepailleur et al., 2014).
Protein Farnesyltransferase Inhibition
Investigations into the biochemical interactions of thiophene derivatives have led to the synthesis of new compound libraries, such as 3-(4-chlorophenyl)-4-cyanothiophene-2-carboxylic derivatives. These compounds, through aromatic nucleophilic substitutions and palladium-catalyzed reactions, have shown promise as protein farnesyltransferase inhibitors, a critical target in the development of cancer therapies. Preliminary studies have highlighted submicromolar activities of these derivatives, marking their significance in medicinal chemistry (Lethu & Dubois, 2011).
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has also been explored. Compounds like 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes have been synthesized and screened for their antimicrobial properties. The structural characterization and antimicrobial screening of these compounds contribute valuable insights into the application of thiophene derivatives in battling microbial infections (Arora et al., 2013).
Luminescence Sensing and Environmental Applications
Thiophene derivatives have been identified as potential luminescent sensory materials. Metal-organic frameworks (MOFs) constructed from thiophene-based compounds exhibit selectivity and sensitivity to environmental contaminants, including heavy metals and organic pollutants. These findings underscore the potential of thiophene derivatives in environmental monitoring and remediation applications (Zhao et al., 2017).
Orientations Futures
Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry and are used to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of “4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid” and its potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S2/c12-7-1-3-8(4-2-7)16-10-6-15-5-9(10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDSGGJQRSNTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CSC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381202 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid | |
CAS RN |
149609-86-9 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149609-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



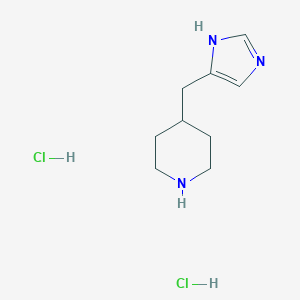
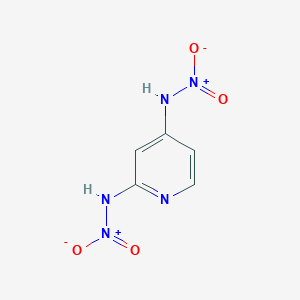
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
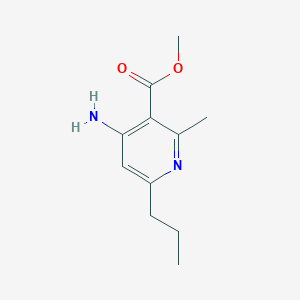
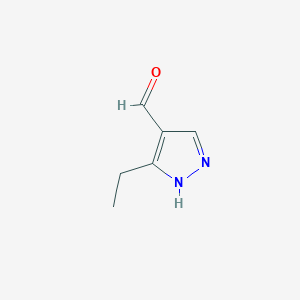
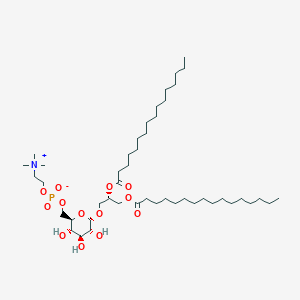
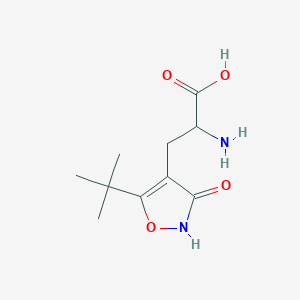
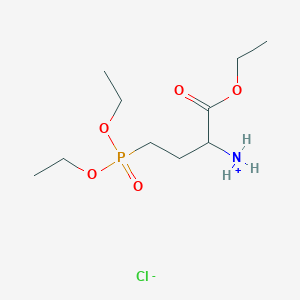


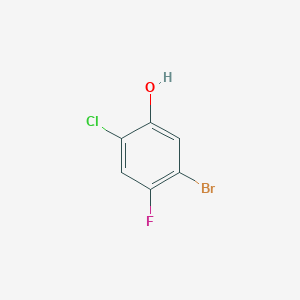
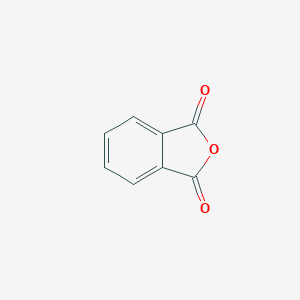
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
